![molecular formula C14H8S2 B1266191 [1]Benzothieno[3,2-b][1]benzothiophene CAS No. 248-70-4](/img/structure/B1266191.png)

[1]Benzothieno[3,2-b][1]benzothiophene

説明

Synthesis Analysis

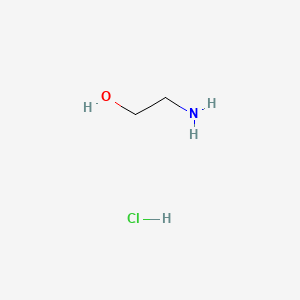

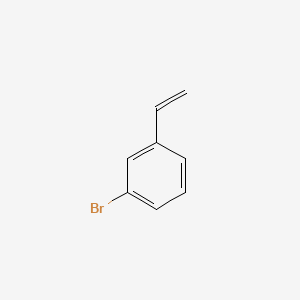

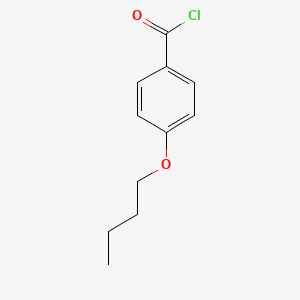

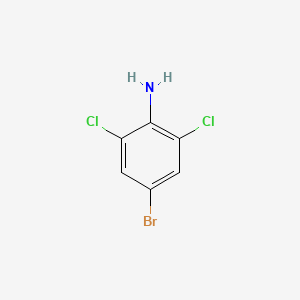

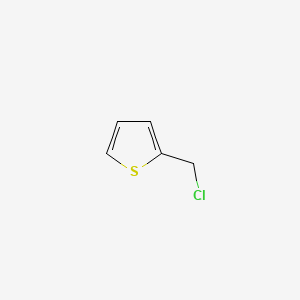

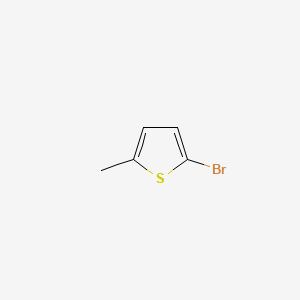

Benzothieno[3,2-b][1]benzothiophene (BTBT) is a compound that belongs to the family of organic semiconductors, widely explored for its electronic properties and potential applications in organic electronics. The synthesis of BTBT and its derivatives has been a subject of research to optimize its electronic properties for various applications. One prevalent method involves the palladium-catalyzed direct C–H arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts. This method allows for the synthesis of multiply arylated heteroarenes, including BTBT derivatives, highlighting the compound's adaptability and relevance in synthesizing bioactive derivatives for drug discovery and organic materials (Rossi et al., 2014).

科学的研究の応用

1. Dye-Sensitized Solar Cells and Organic Photovoltaics

- Summary of Application: BTBT has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . It’s used in the design of dyes and has shown aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour .

- Methods of Application: Two new BTBT derivatives were designed and synthesized: BTBT-tetraphenylethylene (BTBT-TPE) and BTBT-phenyl-N,N-dimethylamine (BTBT-NMe) . The BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

- Results or Outcomes: The results indicate the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation .

2. Organic Transistors

- Summary of Application: BTBT is a champion molecule for high-mobility organic field-effect transistor (OFET) devices . It’s used in the design of molecular semiconductors .

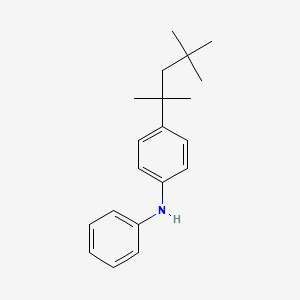

- Methods of Application: A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .

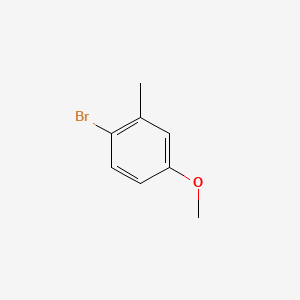

- Results or Outcomes: Tuning the functional groups on the BTBT scaffold allows the solid-state assembly and molecular orbital energy levels to be modulated . The hole mobilities extracted from transistors fabricated using blends of PIDTBT with phenyl or methoxy functionalized unsymmetrical BTBTs were double those measured for devices fabricated using pristine PIDTBT .

3. Mobility Evaluation

- Summary of Application: BTBT and its alkylated derivatives are used in the evaluation of mobility in semiconductors . These materials provide high hole mobilities and can be easily processed by thermal vacuum or solution deposition methods .

- Methods of Application: The application involves the use of BTBT and its alkylated derivatives in the fabrication of semiconductors . These materials are processed by thermal vacuum or solution deposition methods .

- Results or Outcomes: The use of BTBT and its derivatives has resulted in semiconductors with high hole mobilities .

4. Modular Synthesis

- Summary of Application: BTBT is used in the modular synthesis of unsymmetrical molecular semiconductors for organic transistors . This approach delivers a library of BTBT materials from readily available coupling partners .

- Methods of Application: The application involves combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction . This approach to unsymmetrical BTBT materials allows their properties to be studied .

- Results or Outcomes: Tuning the functional groups on the BTBT scaffold allows the solid-state assembly and molecular orbital energy levels to be modulated . The hole mobilities extracted from transistors fabricated using blends of PIDTBT with phenyl or methoxy functionalized unsymmetrical BTBTs were double those measured for devices fabricated using pristine PIDTBT .

将来の方向性

Given its advantageous features, BTBT has potential for further investigation, particularly in the context of mechanical stimuli and aggregation response . Its use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) suggests potential future applications in sustainable energy technologies .

特性

IUPAC Name |

[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCSDJOTXUWERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179494 | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1]Benzothieno[3,2-b][1]benzothiophene | |

CAS RN |

248-70-4 | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)